

The Structure-Activity Relationship of Pyruvate Carboxylase-IN-4: A Technical Guide

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Compound of Interest

Compound Name: Pyruvate Carboxylase-IN-4

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Abstract

Pyruvate Carboxylase (PC) is a critical enzyme in intermediary metabolism, catalyzing the ATP-dependent carboxylation of pyruvate to oxaloacetate. This anaplerotic reaction is vital for replenishing the tricarboxylic acid (TCA) cycle and providing precursors for gluconeogenesis and lipogenesis. Dysregulation of PC activity has been implicated in various diseases, including cancer and type 2 diabetes, making it an attractive target for therapeutic intervention. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of a novel class of PC inhibitors, the α -hydroxycinnamic acids, with a specific focus on the potent inhibitor, **Pyruvate Carboxylase-IN-4** (PC-IN-4). This document summarizes quantitative inhibitory data, details the experimental protocols for inhibitor synthesis and evaluation, and visualizes key biochemical pathways and experimental workflows.

Introduction to Pyruvate Carboxylase

Pyruvate carboxylase is a biotin-dependent mitochondrial enzyme that plays a pivotal role in cellular metabolism. The enzyme is a tetramer, with each subunit containing a biotin carboxylation (BC) domain, a carboxyltransferase (CT) domain, a biotin carboxyl carrier protein (BCCP) domain, and an allosteric regulatory domain. The catalytic mechanism involves two half-reactions that occur at spatially distinct active sites. In the first step, bicarbonate is activated by ATP in the BC domain to carboxylate the biotin cofactor. The carboxylated biotin then translocates to the CT domain, where the carboxyl group is transferred to pyruvate to form

oxaloacetate. Given its central role in metabolism, the development of specific and potent PC inhibitors is of significant interest for studying its physiological functions and for potential therapeutic applications.

Pyruvate Carboxylase-IN-4 and its Analogs: A Structure-Activity Relationship (SAR) Study

A series of α -keto acids and α -hydroxycinnamic acids were synthesized and evaluated as inhibitors of *Staphylococcus aureus* pyruvate carboxylase (SaPC). The lead compound, **Pyruvate Carboxylase-IN-4** (also referred to as compound 8v), emerged from a structure-based drug design approach.

Chemical Structure of Pyruvate Carboxylase-IN-4

Pyruvate Carboxylase-IN-4 is chemically known as 2-hydroxy-3-(quinolin-2-yl)propenoic acid.

Molecular Formula: $C_{12}H_9NO_3$ Molecular Weight: 215.21 g/mol CAS Number: 2369048-06-4

Quantitative SAR Data

The inhibitory activities of the synthesized α -keto acids (Series 7) and α -hydroxycinnamic acids (Series 8) against SaPC were determined using a malate dehydrogenase (MDH) coupled assay. The results are summarized in the tables below.

Table 1: Structure-Activity Relationship of α -Keto Acid Analogs (Series 7)

Compound	R Group	IC ₅₀ (μM)
7a	Phenyl	> 1000
7b	4-Fluorophenyl	> 1000
7c	4-Chlorophenyl	750 ± 50
7d	4-Bromophenyl	500 ± 100
7e	4-Iodophenyl	300 ± 50
7f	4-Methylphenyl	> 1000
7g	4-Nitrophenyl	150 ± 20
7h	4-Methoxyphenyl	> 1000
7i	Naphth-2-yl	100 ± 10
7j	Thiophen-2-yl	> 1000

Table 2: Structure-Activity Relationship of α-Hydroxycinnamic Acid Analogs (Series 8)

Compound	R Group	IC ₅₀ (μM)
8a	Phenyl	500 ± 100
8b	4-Fluorophenyl	300 ± 50
8c	4-Chlorophenyl	200 ± 30
8d	4-Bromophenyl	150 ± 20
8e	4-Iodophenyl	100 ± 10
8f	4-Methylphenyl	400 ± 50
8g	4-Nitrophenyl	> 1000
8h	4-Methoxyphenyl	600 ± 100
8i	Naphth-2-yl	50 ± 5
8j	Thiophen-2-yl	800 ± 100
8k	4-(Trifluoromethyl)phenyl	130 ± 20
8l	3-Chlorophenyl	100 ± 15
8m	3-Bromophenyl	80 ± 10
8n	3-Iodophenyl	60 ± 8
8o	2-Chlorophenyl	250 ± 40
8p	2-Bromophenyl	200 ± 30
8q	2-Iodophenyl	150 ± 20
8r	Quinolin-4-yl	20 ± 3
8s	Quinolin-3-yl	30 ± 4
8t	Quinolin-6-yl	15 ± 2
8u	3,3'-(1,4-phenylene)bis(2-hydroxypropenoic acid)	3.0 ± 1.0
8v (PC-IN-4)	Quinolin-2-yl	4.3 ± 1.5

SAR Analysis and Key Findings

- **α -Hydroxycinnamic Acids vs. α -Keto Acids:** The α -hydroxycinnamic acid scaffold (Series 8) generally demonstrated superior inhibitory potency compared to the corresponding α -keto acids (Series 7). This suggests that the hydroxyl group plays a crucial role in binding to the enzyme's active site.
- **Effect of Aryl Substituents:**
 - **Halogens:** For both series, increasing the size of the halogen substituent at the para-position of the phenyl ring ($F < Cl < Br < I$) resulted in a progressive increase in inhibitory activity. This indicates a potential hydrophobic interaction or a favorable steric fit within the binding pocket.
 - **Positional Isomers:** For halogenated analogs in Series 8, the order of potency was generally para > meta > ortho. This highlights the importance of the substituent's position for optimal interaction with the enzyme.
 - **Electron-donating vs. Electron-withdrawing Groups:** No clear correlation was observed between the electronic nature of the para-substituent and inhibitory activity. For instance, the strongly electron-withdrawing nitro group in 8g resulted in a loss of activity, while the trifluoromethyl group in 8k conferred moderate potency.
- **Extended Aromatic Systems:** Larger aromatic systems, such as naphthyl (8i) and quinoliny (8r-v), generally led to a significant enhancement in inhibitory activity. This suggests the presence of a larger hydrophobic pocket in the active site that can accommodate these extended structures.
- **Quinoline Isomers:** Among the quinoliny derivatives, the position of the nitrogen atom and the point of attachment to the propenoic acid backbone significantly influenced potency. The quinolin-2-yl (8v), quinolin-6-yl (8t), and quinolin-4-yl (8r) analogs were among the most potent single-scaffold inhibitors.
- **Bivalent Inhibitor:** The bivalent compound 8u, designed to potentially span two binding sites, exhibited the highest potency in the series, suggesting a dimeric or multimeric binding mode might be achievable.

- **Pyruvate Carboxylase-IN-4 (8v):** This compound demonstrated a potent IC_{50} of 4.3 ± 1.5 μM . Further kinetic analysis revealed it to be a competitive inhibitor with respect to pyruvate ($K_i = 0.74$ μM) and a mixed-type inhibitor with respect to ATP, indicating that it targets the carboxyltransferase (CT) domain of pyruvate carboxylase.[1]

Experimental Protocols

General Synthesis of α -Hydroxycinnamic Acids (Series 8)

The α -hydroxycinnamic acids were synthesized from the corresponding aldehydes via a two-step procedure involving a Knoevenagel-Doebner condensation followed by hydrolysis.

- To a solution of the appropriate aldehyde (1.0 eq) and malonic acid (1.2 eq) in pyridine (5-10 mL), add piperidine (0.1 eq).
- Heat the reaction mixture to 80-100 °C and stir for 2-4 hours, monitoring the reaction progress by TLC.
- After completion, cool the reaction mixture to room temperature and pour it into a mixture of ice and concentrated hydrochloric acid to precipitate the product.
- Filter the solid, wash with cold water, and dry under vacuum to yield the crude cinnamic acid derivative.
- Suspend the crude cinnamic acid derivative (1.0 eq) in a mixture of acetic anhydride and a catalytic amount of red phosphorus.
- Add bromine (1.1 eq) dropwise at room temperature and then heat the mixture to 60-70 °C for 2-3 hours.
- Cool the reaction mixture and pour it into water to hydrolyze the anhydride and precipitate the α -bromo acid.
- Filter the solid, wash with water, and then dissolve it in a solution of aqueous sodium hydroxide (2 M).

- Heat the basic solution to reflux for 1-2 hours to effect the hydrolysis of the bromide to the hydroxyl group.
- Cool the solution and acidify with concentrated hydrochloric acid to precipitate the final α -hydroxycinnamic acid.
- Filter the product, wash with cold water, and recrystallize from an appropriate solvent (e.g., ethanol/water) to obtain the pure compound.

Pyruvate Carboxylase Inhibition Assay

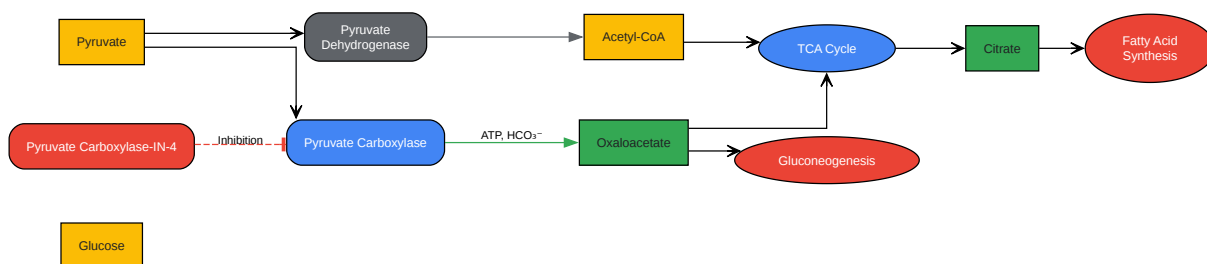
The inhibitory activity of the compounds was determined using a continuous-wave, coupled-enzyme assay that monitors the oxidation of NADH at 340 nm. The production of oxaloacetate by pyruvate carboxylase is coupled to its reduction to malate by malate dehydrogenase (MDH), with the concomitant oxidation of NADH.

- Assay Buffer: 100 mM HEPES, pH 7.8, 100 mM KCl, 5 mM $MgCl_2$, 0.25 mM NADH, 10 U/mL malate dehydrogenase.
- Substrate Solution: A mixture of ATP and sodium pyruvate in assay buffer.
- Enzyme Solution: Purified *S. aureus* pyruvate carboxylase in a suitable storage buffer.
- Inhibitor Solutions: Serial dilutions of the test compounds in DMSO.
- In a 96-well microplate, add 180 μ L of the assay buffer to each well.
- Add 2 μ L of the inhibitor solution (or DMSO for control) to the respective wells.
- Add 10 μ L of the enzyme solution and incubate for 5 minutes at 25 °C.
- Initiate the reaction by adding 10 μ L of the substrate solution (final concentrations of 2.5 mM ATP and 5 mM pyruvate).
- Immediately monitor the decrease in absorbance at 340 nm for 10 minutes at 25 °C using a microplate reader.
- Calculate the initial reaction rates from the linear portion of the kinetic trace.

- Determine the percent inhibition for each compound concentration and calculate the IC_{50} values by fitting the data to a dose-response curve.

Visualizations

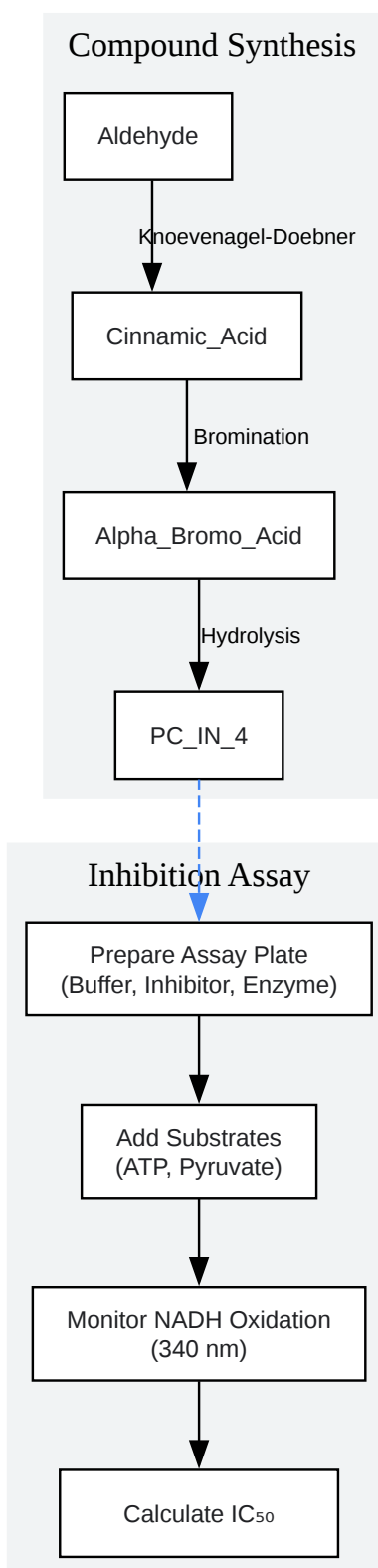
Signaling Pathway



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Caption: Role of Pyruvate Carboxylase in Metabolism and its Inhibition.

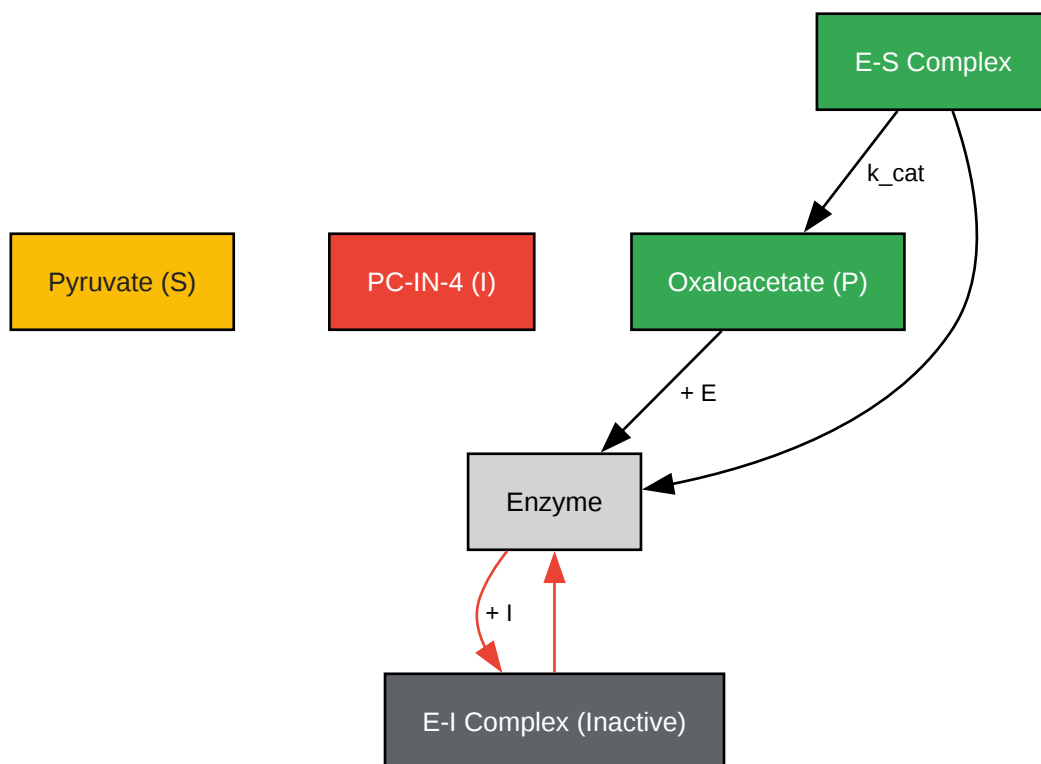
Experimental Workflow



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Caption: Workflow for Synthesis and Evaluation of PC-IN-4.

Logical Relationship of Inhibition



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Caption: Competitive Inhibition of Pyruvate Carboxylase by PC-IN-4.

Conclusion

The α -hydroxycinnamic acid scaffold represents a promising starting point for the development of potent and selective pyruvate carboxylase inhibitors. The structure-activity relationship studies have revealed key structural features that govern inhibitory activity, with **Pyruvate Carboxylase-IN-4** emerging as a lead compound. Its competitive mode of inhibition with respect to pyruvate confirms its interaction with the carboxyltransferase domain. This detailed technical guide provides the foundational knowledge for researchers in the field to further explore this chemical series, optimize inhibitor potency and selectivity, and utilize these compounds as chemical probes to elucidate the role of pyruvate carboxylase in health and disease. Future work should focus on obtaining co-crystal structures of these inhibitors with the enzyme to rationalize the observed SAR and guide the design of next-generation inhibitors with improved pharmacological properties.

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References

- 1. Evaluation of α -hydroxycinnamic acids as pyruvate carboxylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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